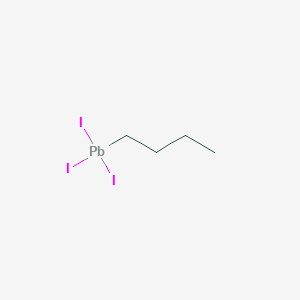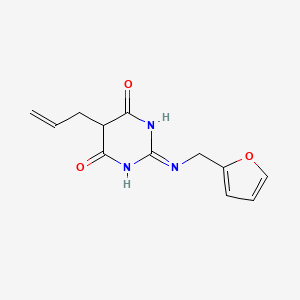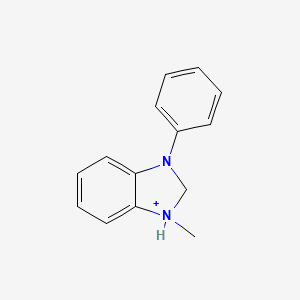
1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium is an organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a methyl group at the 1-position and a phenyl group at the 3-position. It is typically found as a white to pale yellow crystalline solid and is known for its diverse applications in various scientific fields.
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium can be achieved through several synthetic routes. One common method involves the reaction of benzimidazole with a suitable methylating agent, such as methyl iodide. The reaction is typically carried out under basic conditions, often using a solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
1-Methyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium can be compared with other benzimidazole derivatives, such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Similar structure but with an additional methyl group, leading to different chemical properties.
2-Methylbenzimidazole: Lacks the phenyl group, resulting in different reactivity and applications.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Contains additional substituents, which can enhance its electronic properties for specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
52287-74-8 |
|---|---|
Molecular Formula |
C14H15N2+ |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-methyl-3-phenyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C14H14N2/c1-15-11-16(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10H,11H2,1H3/p+1 |
InChI Key |
QUOALXDTIZDKBU-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



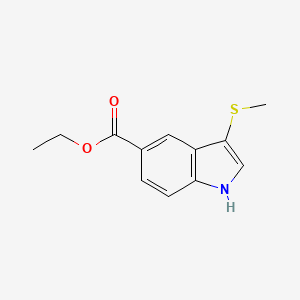
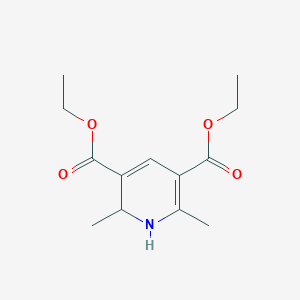
![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
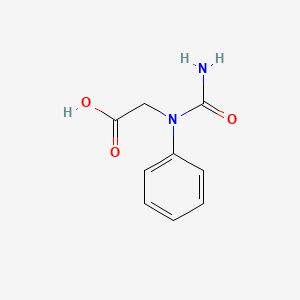
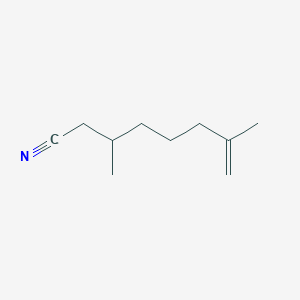
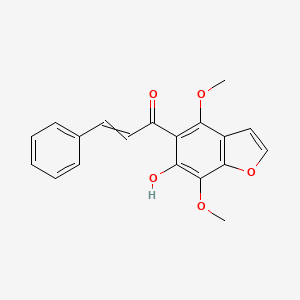
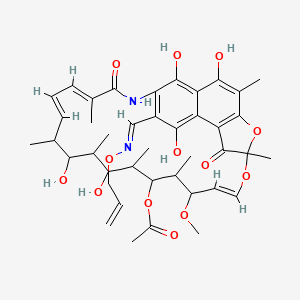

![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
